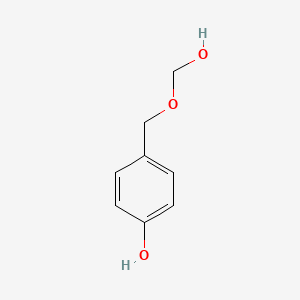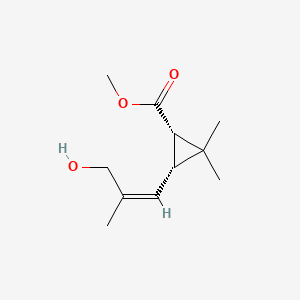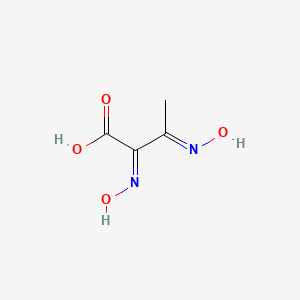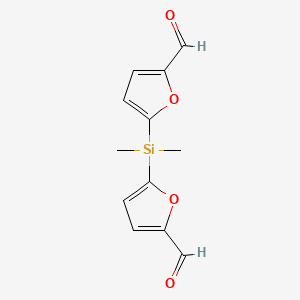
2-Furancarboxaldehyde, 5,5'-(dimethylsilylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- is an organic compound that features a furan ring with aldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- typically involves the oxidation of 5-hydroxymethyl furfural (HMF). HMF can be prepared from fructose, and the conversion from fructose to HMF and subsequently to 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- can be performed efficiently following the principles of green chemistry .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the same principles as the laboratory synthesis, focusing on the efficient conversion of fructose to HMF and then to the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The aldehyde groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the furan ring .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furans .
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- exerts its effects involves its ability to form covalent bonds with various substrates. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl furfural, used in similar applications.
Terephthalaldehyde: Another dialdehyde with applications in polymer synthesis.
2,5-Furandicarboxylic acid: A related compound used in the production of biopolymers.
Uniqueness
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- is unique due to its dimethylsilylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
92587-34-3 |
|---|---|
Fórmula molecular |
C12H12O4Si |
Peso molecular |
248.31 g/mol |
Nombre IUPAC |
5-[(5-formylfuran-2-yl)-dimethylsilyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H12O4Si/c1-17(2,11-5-3-9(7-13)15-11)12-6-4-10(8-14)16-12/h3-8H,1-2H3 |
Clave InChI |
SHRKXLCYHQZZKL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(O1)C=O)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


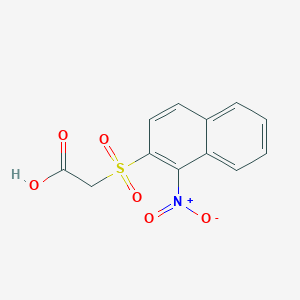
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
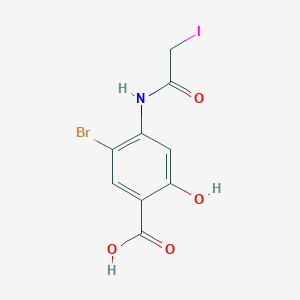
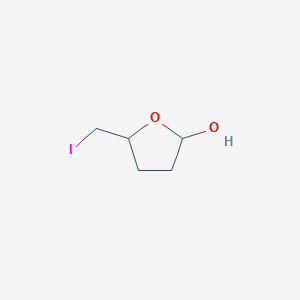
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

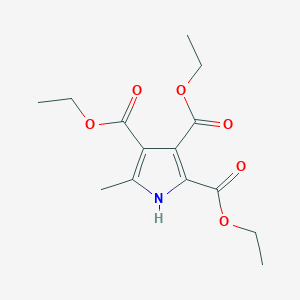
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
